![molecular formula C17H20N2O5S B4447129 5-{[(4-ethoxyphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4447129.png)
5-{[(4-ethoxyphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide
Übersicht
Beschreibung
5-{[(4-ethoxyphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide, commonly known as ESI-09, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the activity of a specific protein called Epithelial Sodium Channel (ENaC), which plays a crucial role in regulating sodium transport in various tissues.
Wirkmechanismus
ESI-09 exerts its inhibitory effect on 5-{[(4-ethoxyphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide by binding to a specific site on the protein, known as the extracellular domain. This binding prevents the channel from opening and allowing sodium ions to pass through, thus reducing the overall activity of the channel. This, in turn, reduces the amount of sodium reabsorbed by the airway epithelial cells, leading to increased hydration of the ASL and improved mucociliary clearance.
Biochemical and Physiological Effects:
ESI-09 has been shown to have several biochemical and physiological effects, including inhibition of 5-{[(4-ethoxyphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide activity, increased hydration of the ASL, and improved mucociliary clearance. These effects have been demonstrated in both in vitro and in vivo studies, suggesting that ESI-09 has the potential to be an effective therapeutic agent for CF and other respiratory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of ESI-09 is its specificity for 5-{[(4-ethoxyphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide, which reduces the risk of off-target effects. Additionally, ESI-09 has been shown to be effective in reducing 5-{[(4-ethoxyphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide activity at low concentrations, making it a potentially cost-effective therapeutic agent. However, one of the limitations of ESI-09 is its relatively short half-life, which may limit its effectiveness in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for ESI-09 in humans.
Zukünftige Richtungen
There are several potential future directions for research on ESI-09. One area of interest is the development of more potent and selective 5-{[(4-ethoxyphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide inhibitors, which may have greater therapeutic potential. Additionally, further studies are needed to determine the safety and efficacy of ESI-09 in humans, particularly in the context of CF and other respiratory diseases. Finally, there is a need for more research on the underlying mechanisms of 5-{[(4-ethoxyphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide regulation, which may lead to the development of new therapeutic targets for respiratory diseases.
Wissenschaftliche Forschungsanwendungen
ESI-09 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cystic fibrosis (CF) and other respiratory diseases. CF is a genetic disorder that affects the lungs, pancreas, and other organs, resulting in the accumulation of thick, sticky mucus that can cause severe respiratory problems. 5-{[(4-ethoxyphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide is known to play a crucial role in regulating sodium transport in the airways, and its overactivity has been implicated in the pathogenesis of CF. ESI-09 has been shown to inhibit 5-{[(4-ethoxyphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide activity and reduce airway surface liquid (ASL) dehydration, making it a promising therapeutic agent for CF and other respiratory diseases.
Eigenschaften
IUPAC Name |
5-[(4-ethoxyphenyl)sulfamoyl]-2-methoxy-N-methylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-4-24-13-7-5-12(6-8-13)19-25(21,22)14-9-10-16(23-3)15(11-14)17(20)18-2/h5-11,19H,4H2,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYHSZQQCDSTPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-ethoxyphenyl)sulfamoyl]-2-methoxy-N-methylbenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.